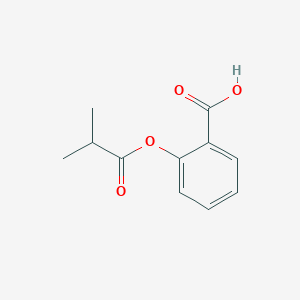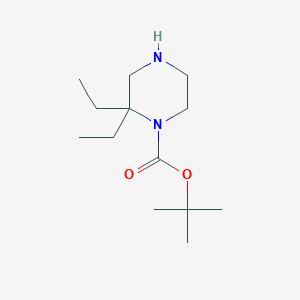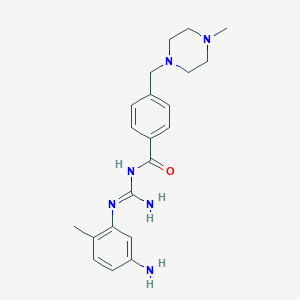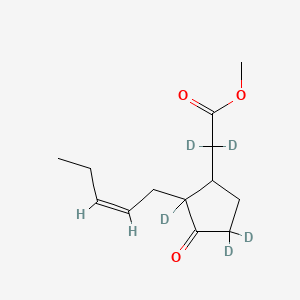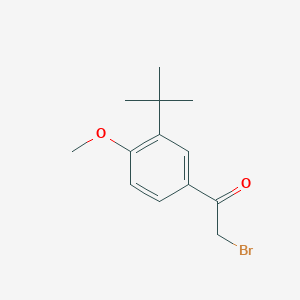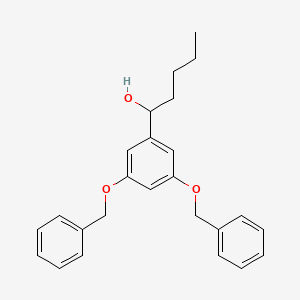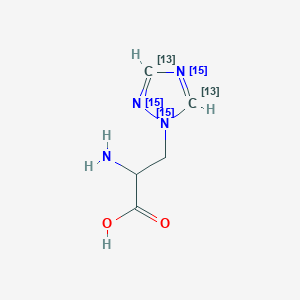
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[1,2,4]triazol-1-yl-propionic acid is a compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atomsThe triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and other applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[1,2,4]triazol-1-yl-propionic acid typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent, followed by further functionalization to introduce the amino and carboxylic acid groups. One common method involves the use of an O-tosyloxazoline derivative, which undergoes alkylation with 1H-1,2,4-triazole, followed by ring-opening and oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Amino-3-[1,2,4]triazol-1-yl-propionic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
科学的研究の応用
2-Amino-3-[1,2,4]triazol-1-yl-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, anticancer, and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of 2-amino-3-[1,2,4]triazol-1-yl-propionic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .
類似化合物との比較
Similar Compounds
Similar compounds include other triazole derivatives such as 1,2,3-triazole and 1,2,4-triazole derivatives with different substituents. These compounds share the triazole ring structure but differ in their functional groups and overall properties .
Uniqueness
2-Amino-3-[1,2,4]triazol-1-yl-propionic acid is unique due to the presence of both an amino group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and interactions compared to other triazole derivatives. This dual functionality makes it a versatile compound in various applications .
特性
分子式 |
C5H8N4O2 |
|---|---|
分子量 |
161.11 g/mol |
IUPAC名 |
2-amino-3-((3,5-13C2,1,2,4-15N3)1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/i2+1,3+1,7+1,8+1,9+1 |
InChIキー |
XVWFTOJHOHJIMQ-AGSFAPETSA-N |
異性体SMILES |
[13CH]1=[15N][15N]([13CH]=[15N]1)CC(C(=O)O)N |
正規SMILES |
C1=NN(C=N1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


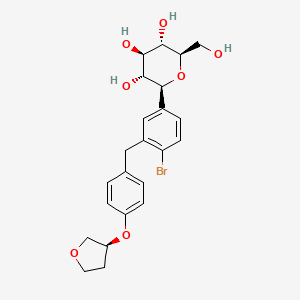
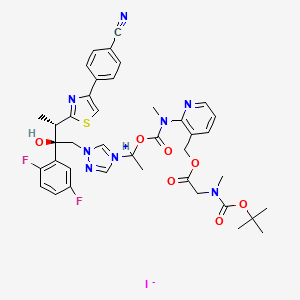
![(6R,7R)-7-[[(2Z)-2-[2-[(2,2-Dimethyl-1-oxopropyl)amino]-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-[(1Z)-2-(4-methyl-5-thiazolyl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13853024.png)
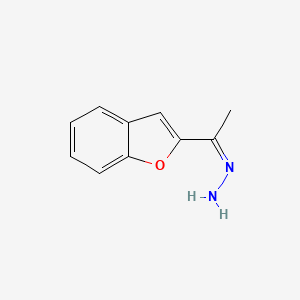
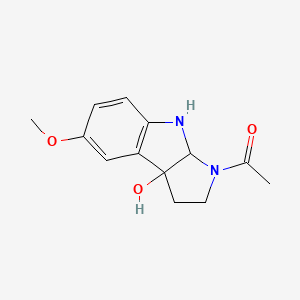
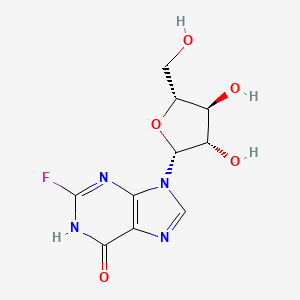
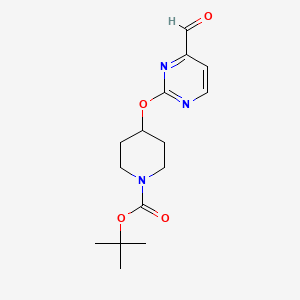
![[1,2-Ethanediylbis[nitrilobis(methylene)]]tetrakisphosphonic acid calcium sodium salt](/img/structure/B13853070.png)
